molecular formula C15H18N4O6S2 B11315347 2-hydroxy-6-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)benzyl]-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-6-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)benzyl]-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11315347
M. Wt: 414.5 g/mol
InChI Key: DDLPHXMRIKXAAB-UHFFFAOYSA-N
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Description

2-HYDROXY-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a dihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which is then functionalized with a sulfonyl group. The dihydropyrimidine core is synthesized separately and then coupled with the functionalized pyrrolidine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-HYDROXY-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H18N4O6S2

Molecular Weight

414.5 g/mol

IUPAC Name

2,4-dioxo-N-[(4-pyrrolidin-1-ylsulfonylphenyl)methyl]-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C15H18N4O6S2/c20-14-13(10-16-15(21)18-14)26(22,23)17-9-11-3-5-12(6-4-11)27(24,25)19-7-1-2-8-19/h3-6,10,17H,1-2,7-9H2,(H2,16,18,20,21)

InChI Key

DDLPHXMRIKXAAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

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